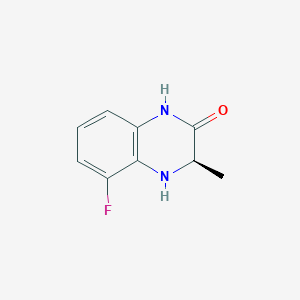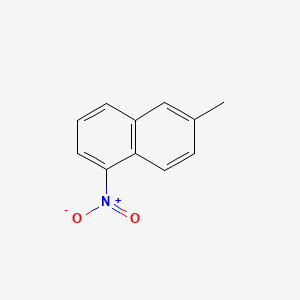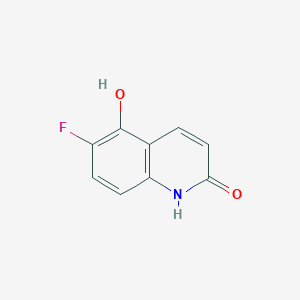
4-ethyl-5-(hydroxymethyl)-3-methyl-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-5-(hydroxymethyl)-3-methyl-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by its unique structure, which includes an ethyl group, a hydroxymethyl group, and a carboxylic acid group attached to the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-(hydroxymethyl)-3-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of aniline with diethyl acetylenedicarboxylate and 4-anisaldehyde in the presence of citric acid as a catalyst. This reaction is typically carried out in ethanol at room temperature with magnetic stirring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
4-ethyl-5-(hydroxymethyl)-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-ethyl-5-(carboxymethyl)-3-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 4-ethyl-5-(hydroxymethyl)-3-methyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
4-ethyl-5-(hydroxymethyl)-3-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-ethyl-5-(hydroxymethyl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and hydrophobic interactions with proteins, enzymes, and receptors, leading to modulation of their activity. The specific pathways involved depend on the biological context and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-ethyl-5-(hydroxymethyl)-3-methyl-1H-pyrrole-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
4-ethyl-5-(hydroxymethyl)-3-methyl-1H-pyrrole-2-carboxylate: Similar structure but with an ester group instead of a carboxylic acid group.
Uniqueness
4-ethyl-5-(hydroxymethyl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a hydroxymethyl group and a carboxylic acid group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
31840-13-8 |
|---|---|
Molekularformel |
C9H13NO3 |
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
4-ethyl-5-(hydroxymethyl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c1-3-6-5(2)8(9(12)13)10-7(6)4-11/h10-11H,3-4H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
KUQBWVKJYBNIQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(NC(=C1C)C(=O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Furo[2,3-h]quinolin-2(1H)-one](/img/structure/B11909166.png)



![Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-onehydrochloride](/img/structure/B11909186.png)


![5-methoxy-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11909198.png)

